molecular formula C6H4N2O2 B1279724 4-cyano-1H-pyrrole-2-carboxylic Acid CAS No. 80242-24-6

4-cyano-1H-pyrrole-2-carboxylic Acid

Cat. No. B1279724
CAS RN: 80242-24-6
M. Wt: 136.11 g/mol
InChI Key: SAEZQFNKTQKVSM-UHFFFAOYSA-N
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Description

4-cyano-1H-pyrrole-2-carboxylic Acid (CPA) is a heterocyclic compound with potential synthetic and biological applications. It is a white to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of 4-cyano-1H-pyrrole-2-carboxylic Acid can be achieved through various methods. For instance, it can be synthesized through the reaction of pyrrole with cyanoacetic acid under the catalysis of acetic anhydride and sulfuric acid .


Molecular Structure Analysis

The molecular formula of 4-cyano-1H-pyrrole-2-carboxylic Acid is C6H4N2O2. The structure can be represented as OC(=O)c1cc(c[nH]1)C#N .


Chemical Reactions Analysis

4-cyano-1H-pyrrole-2-carboxylic Acid is stable under normal temperatures but decomposes under high temperatures, sunlight, or ultraviolet radiation . It plays a significant role in the synthesis of various pyrrole derivatives.


Physical And Chemical Properties Analysis

4-cyano-1H-pyrrole-2-carboxylic Acid is a white to pale yellow crystalline powder . It has a molecular weight of 136.11 g/mol. It has low solubility in water but can dissolve in various organic solvents such as alcohols and ketones .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • 4-Cyano-1H-pyrrole-2-carboxylic Acid is a chemical compound used as a building block in organic synthesis .
    • It’s a white to pale yellow crystalline powder . It’s stable at room temperature but decomposes under high temperature, sunlight, or ultraviolet light .
    • It has limited solubility in water but can dissolve in various organic solvents such as alcohols and ketones .

    Scientific Field: Medicinal Chemistry

    • Pyrrole, the core structure of 4-Cyano-1H-pyrrole-2-carboxylic Acid, is a biologically active scaffold that possesses diverse activities .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

    Scientific Field: Pharmaceutical Chemistry

    • Pyrrole-2-carboxylic acid, a related compound, has been used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
  • Scientific Field: Chemical Synthesis
    • 4-Cyano-1H-pyrrole-2-carboxylic Acid is often used as an organic synthesis intermediate .
    • It’s a white to pale yellow crystalline powder . It’s stable at room temperature but decomposes under high temperature, sunlight, or ultraviolet light .
    • It has limited solubility in water but can dissolve in various organic solvents such as alcohols and ketones .
  • Scientific Field: Chemical Synthesis
    • 4-Cyano-1H-pyrrole-2-carboxylic Acid is often used as an organic synthesis intermediate .
    • It’s a white to pale yellow crystalline powder . It’s stable at room temperature but decomposes under high temperature, sunlight, or ultraviolet light .
    • It has limited solubility in water but can dissolve in various organic solvents such as alcohols and ketones .

Safety And Hazards

4-cyano-1H-pyrrole-2-carboxylic Acid is an organic compound that poses certain potential hazards to humans . During handling or usage, appropriate safety measures should be taken, such as wearing protective gloves, glasses, and masks . It should be stored in a dry, well-ventilated place away from light, heat sources, and oxidizing agents .

Future Directions

4-cyano-1H-pyrrole-2-carboxylic Acid has potential synthetic and biological applications. It can be used in the synthesis of other organic compounds, including drugs and pesticides . It also plays a significant role in the synthesis of various pyrrole derivatives, which are important in the field of organic chemistry and pharmaceuticals.

properties

IUPAC Name

4-cyano-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZQFNKTQKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473002
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-1H-pyrrole-2-carboxylic Acid

CAS RN

80242-24-6
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Biswas - 2016 - keep.lib.asu.edu
For reading DNA bases more accurately, a series of nitrogen-containing aromatic heterocycles have been designed and synthesized as candidates of universal reader to interact with …
Number of citations: 2 keep.lib.asu.edu
SJ Coniglio, E Eugenin, K Dobrenis, ER Stanley… - Molecular …, 2012 - Springer
… A novel CSF-1R receptor inhibitor, 4-cyano-1H-pyrrole-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenyl]-amide (hereafter referred to as “JnJ”), provided …
Number of citations: 418 link.springer.com
N Zeren, Z Afzal, S Morgan, G Marshall… - International Journal of …, 2023 - mdpi.com
… The CSF-1R inhibitor 4-Cyano-1H-pyrrole-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-(4-127methyl-piperidin-1-yl)-phenyl]-amide (referred to in text as “JnJ”) was obtained from …
Number of citations: 3 www.mdpi.com
ZN Zhou, VP Sharma, BT Beaty, M Roh-Johnson… - Oncogene, 2014 - nature.com
… evaluate the role of the CSF-1R, the in vivo invasion assay was conducted in the presence and absence of a CSF-1R inhibitor, the small molecule 4-cyano-1H-pyrrole-2-carboxylic acid […
Number of citations: 114 www.nature.com
SJ Coniglio, JE Segall - PLoS One, 2021 - journals.plos.org
… A CSF-1R receptor inhibitor, 4-Cyano-1H-pyrrole-2-carboxylic acid [4-(4-methyl-piperazin -1-yl)-2-(4-methyl-piperidin-1-yl)-phenyl]-amide provided by Johnson and Johnson …
Number of citations: 7 journals.plos.org
A Adomako - 2010 - search.proquest.com
… J, 4-Cyano-1H-pyrrole-2-carboxylic acid [4-(4-methyl-piperazin -1-yl)-2-(4-methylpiperidin-1-yl)-phenyl]-amide) at luM (generously provided by Johnson and Johnson Pharmaceutical …
Number of citations: 2 search.proquest.com
SJ Coniglio, E Eugenin, K Dobrenis, ER Stanley…
Number of citations: 0

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